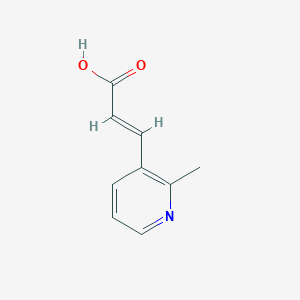

3-(2-Methylpyridin-3-yl)prop-2-enoic acid

Description

3-(2-Methylpyridin-3-yl)prop-2-enoic acid (CAS: 118419-95-7) is a pyridine-substituted propenoic acid derivative with the molecular formula C₉H₉NO₂. Its structure features an E-configuration (trans) around the α,β-unsaturated carboxylic acid moiety, as indicated by the SMILES string CC1=C(C=CC=N1)/C=C/C(=O)O . The compound’s physicochemical properties include a predicted collision cross-section (CCS) of 134.0 Ų for the [M+H]+ adduct in mass spectrometry, suggesting moderate molecular size and polarity . Limited literature data are available for this compound, necessitating comparisons with structurally related analogs for functional insights.

Properties

IUPAC Name |

(E)-3-(2-methylpyridin-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7-8(3-2-6-10-7)4-5-9(11)12/h2-6H,1H3,(H,11,12)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFALXECYZPKXAM-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=N1)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-Methylpyridin-3-yl)prop-2-enoic acid typically involves the reaction of 2-methylpyridine-3-carbaldehyde with malonic acid in the presence of a catalytic amount of piperidine. The reaction mixture is refluxed at 100°C for 3 hours, followed by concentration under reduced pressure. The residue is then diluted with water, and the solid product is filtered to obtain the desired compound with a yield of approximately 71% .

Chemical Reactions Analysis

3-(2-Methylpyridin-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring or the propenoic acid group are replaced with other groups.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Methylpyridin-3-yl)prop-2-enoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methylpyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities:

Physicochemical and Spectroscopic Properties

- Acidity: The carboxylic acid group in 3-(2-methylpyridin-3-yl)prop-2-enoic acid confers higher acidity (pKa ≈ 4–5) compared to ester derivatives (e.g., methyl propenoates, pKa ≈ 8–9) .

- Hydrogen Bonding : The α,β-unsaturated acid moiety enables strong hydrogen-bonding networks, critical for crystal packing and solubility. This contrasts with amide or ester derivatives, which rely on weaker van der Waals interactions .

- Mass Spectrometry : The CCS value (134.0 Ų for [M+H]+) is lower than that of bulkier analogs like trifluoromethyl-substituted pyrrolidine derivatives (predicted CCS >150 Ų) , reflecting differences in molecular volume.

Crystallographic and Computational Insights

- Pyridine rings often adopt planar conformations, influencing packing efficiency .

- Graph Set Analysis : Hydrogen-bonding patterns in carboxylic acid derivatives typically form R₂²(8) motifs (e.g., dimeric pairs), whereas ester derivatives exhibit weaker C(4) chains .

Biological Activity

3-(2-Methylpyridin-3-yl)prop-2-enoic acid, a compound with significant potential in various biological applications, has been the subject of extensive research due to its promising properties. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-(2-Methylpyridin-3-yl)prop-2-enoic acid is classified as an acrylic acid derivative. Its chemical structure features a prop-2-enoic acid backbone with a 2-methylpyridine group attached, contributing to its unique reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 175.23 g/mol.

Antimicrobial Properties

Research indicates that 3-(2-Methylpyridin-3-yl)prop-2-enoic acid exhibits notable antimicrobial activity against various bacterial strains. For instance, studies have shown that similar compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .

Anticancer Activity

The compound is also being explored for its potential anticancer properties. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have indicated that it may target nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer metabolism .

The mechanism through which 3-(2-Methylpyridin-3-yl)prop-2-enoic acid exerts its biological effects involves interactions with specific molecular targets. It is believed to bind to enzymes or receptors, thereby modulating their activity. The exact pathways affected depend on the biological context in which the compound is utilized .

Study on Antimicrobial Activity

In a comparative study, 3-(2-Methylpyridin-3-yl)prop-2-enoic acid was tested against common bacterial pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Anticancer Research

A recent study investigated the effects of the compound on human cancer cell lines. The results indicated that treatment with 3-(2-Methylpyridin-3-yl)prop-2-enoic acid led to a reduction in cell viability by up to 70% in breast cancer cells after 48 hours of exposure. Mechanistic studies revealed that this effect was associated with increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.